molecular formula C7H4ClNO3 B146351 5-Chloro-2-nitrobenzaldehyde CAS No. 6628-86-0

5-Chloro-2-nitrobenzaldehyde

Cat. No. B146351
Key on ui cas rn: 6628-86-0
M. Wt: 185.56 g/mol
InChI Key: SWGPIDCNYAYXMJ-UHFFFAOYSA-N
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Patent
US09428508B2

Procedure details

3-Chlorobenzaldehyde (15 g, 107 mmol) was added to concentrated sulfuric acid (150 mL) at −20° C., followed by addition of potassium nitrate (11.9 g, 117 mmol) in portions, keeping the temperature below −10° C. After addition, the mixture was stirred for 30 minutes and then poured into ice-water. The aqueous phase was extracted with ethyl acetate, and the organic phases were combined, washed by brine, dried over anhydrous sodium sulfate, evaporated and purified by silica gel chromatography to afford the product 5-chloro-2-nitrobenzaldehyde (12.0 g, yield 60.6%).
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Name
potassium nitrate
Quantity
11.9 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]([CH:7]=[CH:8][CH:9]=1)[CH:5]=[O:6].[N+:10]([O-])([O-:12])=[O:11].[K+]>S(=O)(=O)(O)O>[Cl:1][C:2]1[CH:9]=[CH:8][C:7]([N+:10]([O-:12])=[O:11])=[C:4]([CH:3]=1)[CH:5]=[O:6] |f:1.2|

Inputs

Step One
Name
Quantity
15 g
Type
reactant
Smiles
ClC=1C=C(C=O)C=CC1
Name
Quantity
150 mL
Type
solvent
Smiles
S(O)(O)(=O)=O
Step Two
Name
potassium nitrate
Quantity
11.9 g
Type
reactant
Smiles
[N+](=O)([O-])[O-].[K+]
Step Three
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the temperature below −10° C
ADDITION
Type
ADDITION
Details
After addition
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase was extracted with ethyl acetate
WASH
Type
WASH
Details
washed by brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
purified by silica gel chromatography

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
ClC=1C=CC(=C(C=O)C1)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 12 g
YIELD: PERCENTYIELD 60.6%
YIELD: CALCULATEDPERCENTYIELD 60.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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